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Compound of Interest

Compound Name: Akton

Cat. No.: B157348 Get Quote

Disclaimer: Initial research indicates that "Akton" is a brand name for a viscoelastic polymer

primarily used in medical devices such as cushions and pads for pressure and shock

absorption.[1][2][3][4] This material is a vulcanized, cross-linked rubber and is not documented

in scientific literature as a pharmaceutical excipient for oral or parenteral controlled-release

drug formulations.[1]

Therefore, these application notes will provide a comprehensive guide to developing controlled-

release formulations using a well-established and widely used pharmaceutical polymer,

Hydroxypropyl Methylcellulose (HPMC), as a representative example. The principles and

methodologies described herein are fundamental to the field of controlled-release drug delivery

and can be adapted for various hydrophilic matrix systems.

Introduction to HPMC-Based Controlled Release
Hydroxypropyl Methylcellulose (HPMC) is a semi-synthetic, inert, viscoelastic polymer that is a

popular choice for oral controlled-release dosage forms. Its ability to form a hydrogel layer upon

contact with aqueous fluids makes it an excellent matrix-forming agent. The drug release from

an HPMC matrix is typically controlled by a combination of diffusion of the drug through the gel

layer and erosion of the matrix itself.[5] The viscosity grade of HPMC is a critical parameter that

influences the rate of drug release.
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Mechanism of Action: When a tablet containing HPMC is ingested, the polymer on the surface

hydrates to form a viscous gel layer. This layer acts as a barrier to further water penetration

and drug dissolution. The dissolved drug then diffuses through this gel layer into the

gastrointestinal tract. As the outer layer of the gel becomes fully hydrated, it erodes, and a new

inner layer begins to hydrate, thus maintaining a consistent barrier and controlling the drug

release over an extended period.

Data Presentation: Formulation and Release Profiles
The following tables summarize hypothetical quantitative data for the formulation of HPMC-

based matrix tablets and their corresponding in vitro drug release profiles.

Table 1: Formulation Composition of HPMC Matrix Tablets

Formulation
Code

Active
Pharmaceut
ical
Ingredient
(API) (mg)

HPMC
K100M (mg)

Microcrysta
lline
Cellulose
(pH 101)
(mg)

Magnesium
Stearate
(mg)

Total
Weight (mg)

F1 100 50 145 5 300

F2 100 100 95 5 300

F3 100 150 45 5 300

Table 2: In Vitro Drug Release Data (% Cumulative Drug Release)
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Time (hours) Formulation F1 Formulation F2 Formulation F3

1 25.4 18.2 12.5

2 42.1 30.5 21.8

4 65.8 48.9 35.7

6 82.3 63.7 50.2

8 95.1 75.4 62.1

10 - 84.6 71.9

12 - 92.8 80.5

Experimental Protocols
Preparation of HPMC-Based Matrix Tablets
This protocol describes the direct compression method for preparing HPMC matrix tablets.

Materials and Equipment:

Active Pharmaceutical Ingredient (API)

HPMC (e.g., K100M viscosity grade)

Microcrystalline Cellulose (MCC) (e.g., Avicel pH 101)

Magnesium Stearate

Sieves (#40, #60 mesh)

V-blender or Turbula mixer

Tablet press with appropriate tooling

Tablet hardness tester

Friability tester
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Vernier caliper

Procedure:

Sifting: Sift the API, HPMC, and MCC separately through a #40 mesh sieve to ensure

particle size uniformity and remove any aggregates. Sift the magnesium stearate through a

#60 mesh sieve.

Blending: Accurately weigh the required quantities of the sifted API, HPMC, and MCC as per

the formulation in Table 1. Transfer the ingredients to a V-blender.

Pre-lubrication Blending: Blend the mixture for 15 minutes to ensure homogenous

distribution of the API within the excipients.

Lubrication: Add the sifted magnesium stearate to the blender.

Final Blending: Blend for an additional 3-5 minutes. Avoid over-blending as it can negatively

impact tablet hardness.

Compression: Compress the final blend into tablets using a rotary tablet press. Adjust the

compression force to achieve the desired tablet hardness.

Evaluation of Pre-compression Parameters: Evaluate the blend for properties like bulk

density, tapped density, Carr's index, and Hausner ratio to assess its flowability.

Evaluation of Post-compression Parameters: Evaluate the compressed tablets for weight

variation, hardness, thickness, and friability according to standard pharmacopeial methods.

In Vitro Drug Release Study
This protocol outlines the procedure for conducting an in vitro dissolution study to evaluate the

drug release from the prepared HPMC matrix tablets.

Materials and Equipment:

USP Dissolution Apparatus 2 (Paddle type)
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Dissolution medium (e.g., 900 mL of 0.1 N HCl for the first 2 hours, followed by pH 6.8

phosphate buffer)

Water bath with temperature control

Syringes and syringe filters (0.45 µm)

UV-Vis Spectrophotometer or HPLC system for drug analysis

Volumetric flasks and pipettes

Procedure:

Apparatus Setup: Set up the USP Dissolution Apparatus 2. Maintain the temperature of the

dissolution medium at 37 ± 0.5 °C.

Medium Preparation: Prepare the dissolution medium and deaerate it to remove dissolved

gases.

Test Initiation: Place one tablet in each of the six dissolution vessels containing 900 mL of

the dissolution medium. Start the apparatus at a paddle speed of 50 rpm.

Sampling: Withdraw a predetermined volume of the sample (e.g., 5 mL) at specified time

intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).

Medium Replacement: Immediately replace the withdrawn volume with an equal volume of

fresh, pre-warmed dissolution medium to maintain a constant volume.

Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter.

Drug Analysis: Analyze the filtered samples for drug content using a validated analytical

method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot

the percentage of cumulative drug release versus time to obtain the dissolution profile.

Visualization of Workflows and Mechanisms
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Caption: Workflow for developing HPMC-based controlled-release tablets.

Mechanism of Controlled Release from HPMC Matrix
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Caption: Mechanism of drug release from a hydrophilic HPMC matrix.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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